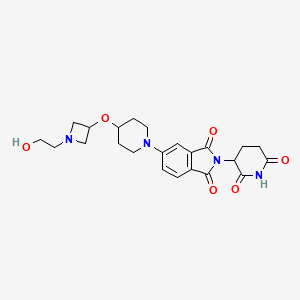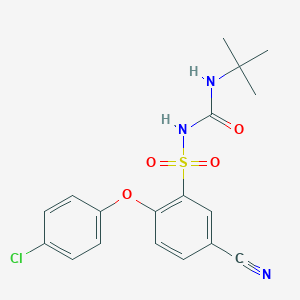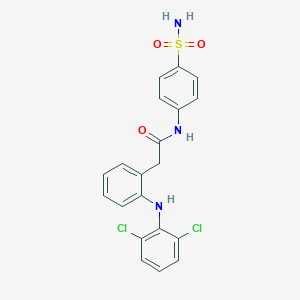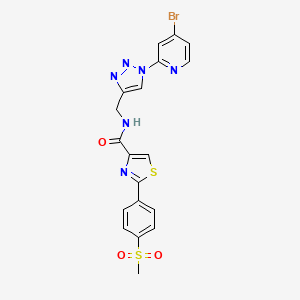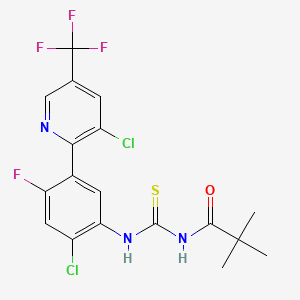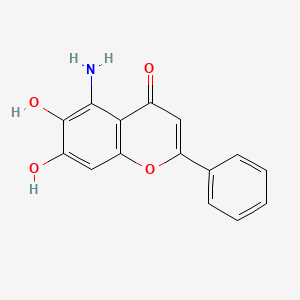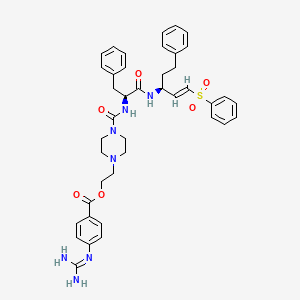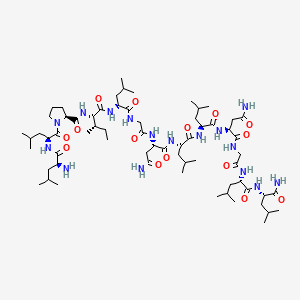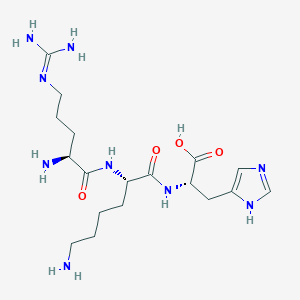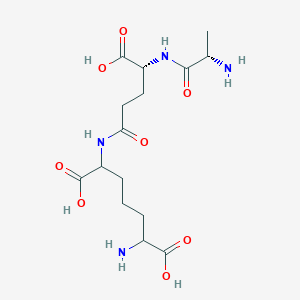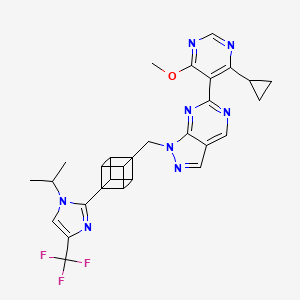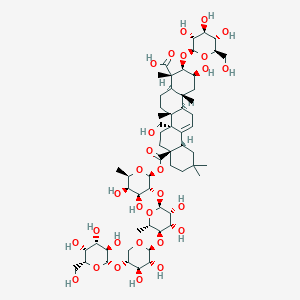
Desacylsenegasaponin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of desacylsenegasaponin B typically involves extraction from natural sources rather than synthetic routes. The roots of Polygala tenuifolia are extracted using methanol, followed by chromatographic separation to isolate the compound . The process includes passing the methanol extract through a porous-polystyrene resin column and eluting with different solvents such as methanol and ethyl acetate .
Industrial Production Methods
The focus remains on optimizing extraction techniques to yield higher purity and quantity of the compound .
化学反応の分析
Types of Reactions
Desacylsenegasaponin B undergoes various chemical reactions, including hydrolysis and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include methanol, ethyl acetate, and various chromatographic solvents . The conditions often involve controlled temperatures and specific pH levels to ensure the stability and purity of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various glycosides and aglycones, which are studied for their potential therapeutic effects .
科学的研究の応用
Desacylsenegasaponin B has a wide range of scientific research applications:
作用機序
The mechanism of action of desacylsenegasaponin B involves its interaction with various molecular targets and pathways. It is known to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . The compound also modulates the activity of enzymes involved in inflammatory responses, contributing to its anti-inflammatory effects .
類似化合物との比較
Desacylsenegasaponin B is compared with other triterpene glycosides such as senegasaponins and camelliasaponins . While these compounds share similar structural features, this compound is unique in its specific bioactive effects and its source from Polygala tenuifolia . Other similar compounds include elatosides and momordins, which also exhibit biofunctional activities but differ in their specific applications and effects .
特性
分子式 |
C59H94O29 |
|---|---|
分子量 |
1267.4 g/mol |
IUPAC名 |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C59H94O29/c1-22-32(64)38(70)45(86-48-43(75)39(71)44(23(2)81-48)85-47-40(72)35(67)29(20-79-47)84-49-41(73)36(68)33(65)27(18-60)82-49)51(80-22)88-53(78)58-13-12-54(3,4)16-25(58)24-8-9-30-55(5)17-26(63)46(87-50-42(74)37(69)34(66)28(19-61)83-50)57(7,52(76)77)31(55)10-11-56(30,6)59(24,21-62)15-14-58/h8,22-23,25-51,60-75H,9-21H2,1-7H3,(H,76,77)/t22-,23+,25+,26+,27-,28-,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40-,41-,42-,43-,44+,45-,46+,47+,48+,49+,50+,51+,55-,56-,57+,58+,59+/m1/s1 |
InChIキー |
YIFBBIYAJJCXDP-SGORRMAISA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


